1-(5-Cyclopropylpyridin-3-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Cyclopropylpyridin-3-yl)ethanone is an organic compound with the molecular formula C10H11NO and a molecular weight of 161.2 g/mol . This compound features a cyclopropyl group attached to a pyridine ring, which is further connected to an ethanone group. It is primarily used in research and development settings.
Preparation Methods
The synthesis of 1-(5-Cyclopropylpyridin-3-yl)ethanone typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-cyclopropylpyridine with acetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acetyl chloride .
Chemical Reactions Analysis
1-(5-Cyclopropylpyridin-3-yl)ethanone undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ethanone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
1-(5-Cyclopropylpyridin-3-yl)ethanone is utilized in various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms.
Biology: This compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Medicine: It is explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(5-Cyclopropylpyridin-3-yl)ethanone involves its interaction with specific molecular targets. In biochemical assays, it may act as an inhibitor or activator of enzymes, affecting metabolic pathways. The cyclopropyl group can influence the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
1-(5-Cyclopropylpyridin-3-yl)ethanone can be compared with other similar compounds such as:
1-(5-Cyclopropylpyridin-2-yl)ethanone: Similar structure but with the cyclopropyl group attached to a different position on the pyridine ring.
1-(5-Cyclopropylpyridin-4-yl)ethanone: Another positional isomer with the cyclopropyl group at the 4-position.
1-(5-Cyclopropylpyridin-3-yl)propanone: Similar structure but with a propanone group instead of an ethanone group.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
1-(5-cyclopropylpyridin-3-yl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-7(12)9-4-10(6-11-5-9)8-2-3-8/h4-6,8H,2-3H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQOWFPZJEOHITB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN=CC(=C1)C2CC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50744487 |
Source
|
Record name | 1-(5-Cyclopropylpyridin-3-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50744487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1256818-46-8 |
Source
|
Record name | Ethanone, 1-(5-cyclopropyl-3-pyridinyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1256818-46-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(5-Cyclopropylpyridin-3-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50744487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.